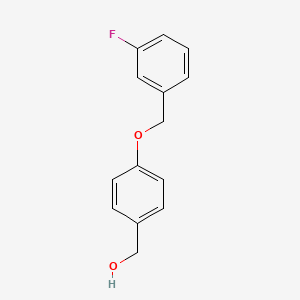

(4-((3-Fluorobenzyl)oxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-[(3-fluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEAJDZCZAAZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690969-16-5 | |

| Record name | (4-((3-Fluorophenyl)methoxy)phenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690969165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-((3-FLUOROPHENYL)METHOXY)PHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E278CRW677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 3 Fluorobenzyl Oxy Phenyl Methanol and Analogues

Novel Synthetic Routes and Optimization Strategies

The efficient construction of (4-((3-Fluorobenzyl)oxy)phenyl)methanol hinges on two critical transformations: the formation of the benzyl (B1604629) ether linkage and the reduction of a carbonyl group. Researchers have explored various pathways to optimize these steps, aiming for high yields, purity, and process efficiency.

Exploration of Reduction Pathways for Aldehyde Precursors to this compound

The final step in the most common synthetic route to this compound is the reduction of its aldehyde precursor, 4-((3-fluorobenzyl)oxy)benzaldehyde. The choice of reducing agent is critical to ensure high conversion and to avoid the formation of byproducts. The two most widely employed hydride-based reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). youtube.comlibretexts.org

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com It readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com Its chemoselectivity allows for the reduction of the aldehyde functional group in the presence of less reactive groups like esters and amides. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. libretexts.org The use of NaBH₄ is often favored for its operational simplicity and safety profile. ugm.ac.id

Lithium aluminium hydride is a significantly more potent reducing agent than NaBH₄. libretexts.org While it is highly effective in reducing aldehydes and ketones, it will also reduce a wider range of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comyoutube.com LiAlH₄ reductions are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The mechanism is similar to that of NaBH₄, involving hydride attack on the carbonyl carbon. youtube.com Given the higher reactivity of LiAlH₄, it is crucial to control the reaction conditions to prevent over-reduction or side reactions. For the specific reduction of 4-((3-fluorobenzyl)oxy)benzaldehyde, where the primary goal is the clean conversion of the aldehyde to an alcohol, both reagents are viable options. The choice between them often depends on the scale of the reaction, the desired purity, and the presence of other functional groups in more complex analogues.

Table 1: Comparison of Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Reactivity | Selectivity | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones | Methanol, Ethanol | Safer to handle, tolerant of some functional groups. masterorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Strong | Reduces aldehydes, ketones, esters, carboxylic acids, amides | Diethyl ether, THF | Highly reactive, requires anhydrous conditions. libretexts.orgmasterorganicchemistry.comyoutube.com |

Modification of Benzyl Halide Intermediates in the Synthesis of this compound

The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a benzyl halide by an alkoxide. masterorganicchemistry.com In the synthesis of the precursor aldehyde, 4-((3-fluorobenzyl)oxy)benzaldehyde, this involves the reaction of 4-hydroxybenzaldehyde (B117250) with a 3-fluorobenzyl halide. chemicalbook.com

The most common benzyl halide used is 3-fluorobenzyl bromide, often in the presence of a weak base such as potassium carbonate (K₂CO₃) and a suitable solvent like acetone. chemicalbook.com The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ from 4-hydroxybenzaldehyde and the base, acts as the nucleophile, attacking the benzylic carbon of the 3-fluorobenzyl bromide and displacing the bromide ion. masterorganicchemistry.com

Catalytic Hydrogenation Approaches for Related Benzylamino Propanamides

The synthesis of analogues of this compound can involve the preparation of structurally related benzylamino propanamides. The key step in the formation of these compounds is often a reductive amination reaction, which can be achieved through catalytic hydrogenation.

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Heterogeneous catalysts are highly favored for these transformations due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. encyclopedia.pub

Commonly used heterogeneous catalysts for reductive amination include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni). encyclopedia.pubillinois.edu For the synthesis of benzylamino propanamides, a propanal or propanone derivative would be reacted with a benzylamine (B48309) in the presence of a heterogeneous catalyst and a hydrogen source. The catalyst facilitates both the initial condensation and the subsequent hydrogenation of the C=N double bond.

Recent advancements have explored the use of bimetallic catalysts, such as platinum-molybdenum supported on alumina (B75360) (Pt–Mo/γ-Al₂O₃), which have shown high activity and selectivity for reductive amination even under ambient hydrogen pressure. rsc.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity, with factors such as the metal, support, and preparation method all playing a role. illinois.edu

Table 2: Common Heterogeneous Catalysts for Reductive Amination

| Catalyst | Support | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | H₂, various solvents | High activity, widely used. nih.gov |

| Platinum (Pt) | Activated Carbon (C) | H₂, various solvents | Good activity, can be more robust than Pd. encyclopedia.pub |

| Raney Nickel (Ra-Ni) | - | H₂, often elevated temperature/pressure | Cost-effective, good for certain substrates. illinois.edu |

| Platinum-Molybdenum (Pt-Mo) | Alumina (γ-Al₂O₃) | H₂, mild conditions | High activity and selectivity. rsc.org |

The choice of solvent in catalytic hydrogenation can have a profound impact on the reaction rate, selectivity, and ultimately, the purity of the final product. rsc.org Solvents can influence the solubility of the reactants and the hydrogen gas, the interaction of the substrate with the catalyst surface, and the stability of intermediates. youtube.com

In the context of reductive amination to form benzylamino propanamides, polar protic solvents such as ethanol and methanol are commonly used. These solvents can facilitate the reaction by stabilizing charged intermediates and promoting proton transfer steps. rsc.org However, the amine product itself can sometimes act as a catalyst poison by strongly coordinating to the metal surface, thereby reducing the catalyst's activity. nih.gov

The use of non-polar or less coordinating solvents can sometimes mitigate catalyst deactivation. Furthermore, the solvent can influence the product distribution. For instance, in some hydrogenation reactions, the use of specific solvents can suppress the formation of byproducts arising from over-reduction or side reactions. acs.org A systematic study of different solvents, including alcohols, ethers, and hydrocarbons, is often necessary to identify the optimal conditions for achieving high purity of the desired benzylamino propanamide. The dielectric constant of the solvent has also been shown to affect the enantioselectivity in certain hydrogenation reactions. rsc.org

Synthesis of Structurally Related Fluorinated Benzyl Alcohol Derivatives

The methodologies developed for the synthesis of this compound can be extended to produce a variety of structurally related fluorinated benzyl alcohol derivatives. These analogues are of interest for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials.

The synthesis of these derivatives generally follows a similar strategy: the preparation of a fluorinated benzaldehyde (B42025) followed by its reduction to the corresponding benzyl alcohol. For example, the synthesis of other fluorinated benzyl alcohols can be achieved by starting with different fluorinated benzoic acids or benzaldehydes. researchgate.netgoogle.com The reduction of these precursors can be accomplished using the same reducing agents discussed previously, such as NaBH₄ or LiAlH₄. nih.gov

The introduction of fluorine atoms at different positions on the benzyl ring or the phenyl ring can be achieved by selecting the appropriate starting materials. For instance, using 3-fluoro-4-hydroxybenzoic acid as a starting material and protecting the hydroxyl group before reduction of the carboxylic acid would lead to a different isomer. nih.gov The versatility of the Williamson ether synthesis also allows for the coupling of various fluorinated benzyl halides with different hydroxy-substituted aromatic aldehydes, further expanding the scope of accessible analogues. masterorganicchemistry.comchemicalbook.com Additionally, methods for the direct fluorination of benzyl alcohols or their precursors using reagents like Selectfluor can also be employed to generate novel fluorinated derivatives. organic-chemistry.org

Regioselective Dephosphorylation Mechanisms in Phosphate (B84403) Prodrug Syntheses

The synthesis of phosphate prodrugs often involves phosphorylation and subsequent dephosphorylation steps. Understanding the mechanisms of regioselective dephosphorylation is crucial for the efficient synthesis of the desired monophosphate products.

In the synthesis of antitumor phosphorylated compounds, it has been observed that a diphosphate (B83284) can undergo facile and highly regioselective dephosphorylation in the presence of methanol under mild conditions to yield a monophosphate. mdpi.comnih.govresearchgate.net This process has been studied using LC-MS and HPLC analyses to elucidate the dephosphorylation mechanism. mdpi.comnih.gov The stability of the diphosphate and the formation of various intermediates, such as dibenzyl phosphate and benzyl methyl ether, have been monitored to understand the reaction pathways. researchgate.net

The key to regioselectivity lies in the differential reactivity of the phosphate groups. For instance, in a study involving a 2-phenyl-6,7-methylenedioxy-1H-quinolin-4-one derivative, the phosphate group on the phenyl ring was found to be more stable than the one on the quinolinone moiety, leading to selective removal of the latter. mdpi.comnih.gov This selectivity is influenced by the electronic and steric environment of the phosphate groups.

Table 1: Intermediates in Regioselective Dephosphorylation

| Compound | Role in Dephosphorylation | Reference |

| Diphosphate | Starting material | mdpi.comnih.govresearchgate.net |

| Monophosphate | Desired product | mdpi.comnih.gov |

| Dibenzyl Phosphate | Intermediate | researchgate.net |

| Benzyl Methyl Ether | Byproduct | researchgate.net |

Multi-step Syntheses of Isoxazole-3-carboxamide (B1603040) Derivatives Incorporating Fluorinated Benzyl Moieties

The synthesis of isoxazole-3-carboxamide derivatives often involves a multi-step approach to construct the core isoxazole (B147169) ring and append the desired side chains. nih.govnih.govresearchgate.net A common strategy involves the coupling of an isoxazole-carboxylic acid with an appropriate amine derivative. nih.gov

The synthesis can begin with the formation of the isoxazole ring. One method involves the reaction of a terminal alkyne with n-BuLi and an aldehyde, followed by treatment with molecular iodine and hydroxylamine. nih.gov Another approach is the one-pot condensation of a β-ketoester with hydroxylamine. mdpi.com Once the isoxazole-3-carboxylic acid is obtained, it can be activated, for example, using EDC/HOBt or by converting it to an acyl chloride, and then reacted with an amine to form the carboxamide linkage. researchgate.net

To incorporate fluorinated benzyl moieties, fluorinated anilines or benzylamines can be used as the amine coupling partner. nih.gov The presence of fluorine can significantly influence the biological activity of the final compound. nih.gov

Radiosynthesis of Fluorinated Benzyl Ether Radioligands for Positron Emission Tomography

The development of radioligands for Positron Emission Tomography (PET) is essential for in vivo imaging of biological targets. nih.gov Fluorine-18 is a commonly used positron emitter due to its favorable decay characteristics. nih.gov The radiosynthesis of fluorinated benzyl ether radioligands typically involves the late-stage introduction of the 18F-label. nih.gov

One strategy for radiosynthesis is the nucleophilic substitution of a suitable leaving group with [18F]fluoride. nih.govnih.gov This often requires a precursor molecule with a good leaving group, such as a tosylate or a nitro group, at the position where the fluorine is to be introduced. The reaction is typically carried out in the presence of a phase-transfer catalyst, like a kryptofix, to enhance the reactivity of the fluoride (B91410) ion. nih.gov

For benzyl ether structures, the fluorinated benzyl group can be prepared separately as [18F]fluorobenzylamine and then coupled to the rest of the molecule. researchgate.net Alternatively, a precursor containing a leaving group on the benzyl ring can be directly fluorinated. The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve high radiochemical yield and purity within the short half-life of 18F. nih.govmdpi.com

Table 2: Key Aspects of Radiosynthesis for PET Ligands

| Aspect | Description | Reference |

| Radionuclide | Fluorine-18 (18F) is a preferred positron emitter. | nih.govnih.gov |

| Precursor | A molecule designed for late-stage radiofluorination. | nih.govresearchgate.net |

| Labeling Method | Nucleophilic substitution with [18F]fluoride is common. | nih.govnih.gov |

| Purification | HPLC is typically used to ensure high radiochemical purity. | nih.gov |

Synthesis of Thiazolidin-4-one Derivatives and Other Heterocyclic Analogues

Thiazolidin-4-one derivatives are a class of heterocyclic compounds with a wide range of biological activities. researchgate.netmdpi.comnih.govchemmethod.comscielo.br Their synthesis often involves a one-pot, multi-component reaction. A common method is the condensation of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. nih.gov

Variations of this synthesis allow for the introduction of diverse substituents on the thiazolidin-4-one ring. For example, using fluorinated anilines or benzaldehydes can lead to the formation of fluorinated thiazolidin-4-one derivatives. researchgate.net The reaction conditions can be optimized using different catalysts and solvents to improve yields and purity. nih.gov

Other heterocyclic analogues can be synthesized using similar principles of cyclocondensation reactions. The choice of starting materials determines the final heterocyclic scaffold.

Exploration of Oxidative Radical Cyclization for Dihydrofuran Scaffolds

Oxidative radical cyclization is a powerful method for the construction of cyclic systems, including dihydrofuran scaffolds. nih.govresearchgate.netnih.govresearchgate.netwikipedia.org This approach involves the generation of a radical intermediate which then undergoes an intramolecular cyclization reaction. wikipedia.org

One method utilizes manganese(III) acetate (B1210297) as an oxidant to generate a radical from a β-dicarbonyl compound, which then adds to an alkene. researchgate.netresearchgate.net The resulting radical cyclizes to form the dihydrofuran ring. The regioselectivity and stereoselectivity of the cyclization can be influenced by the substituents on the alkene and the dicarbonyl compound. researchgate.net

Another approach involves the use of an iodine(III) reagent, such as iodosobenzene, in combination with a halide source to mediate the oxidative cyclization of unsaturated alcohols or enol ethers. nih.govnih.gov These reactions often proceed with high diastereoselectivity. nih.gov

Table 3: Methods for Oxidative Radical Cyclization

| Reagent System | Substrate Type | Product | Reference |

| Manganese(III) acetate | β-Dicarbonyl compound and alkene | Dihydrofuran | researchgate.netresearchgate.net |

| Iodosobenzene / Tetra-(n-butyl)ammonium iodide | Unsaturated alcohol / Enol ether | Dihydrofuran | nih.govnih.gov |

Derivatization for Extended Linker Analogues: Alkylation and Reductive Amination Strategies

The synthesis of extended linker analogues often employs alkylation and reductive amination reactions to introduce or modify linker chains. organic-chemistry.orgnih.govyoutube.comyoutube.comyoutube.com These strategies are fundamental in medicinal chemistry for optimizing the properties of a lead compound.

Direct alkylation of amines with alkyl halides is a straightforward method, but can lead to over-alkylation. youtube.com To achieve mono-alkylation, a large excess of the amine can be used. youtube.com

Reductive amination is a more controlled method for forming C-N bonds. organic-chemistry.orgyoutube.comyoutube.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.orgyoutube.com The choice of reducing agent can influence the selectivity of the reaction. youtube.com These methods allow for the systematic extension of linker chains by reacting a molecule containing an amine or carbonyl group with an appropriate partner bearing a linker of desired length and functionality.

Advanced Spectroscopic and Mechanistic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed ¹H NMR and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum of (4-((3-Fluorobenzyl)oxy)phenyl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons of both the 3-fluorobenzyl and the 4-(hydroxymethyl)phenyl moieties, as well as the benzylic protons of the ether linkage and the hydroxymethyl group. The fluorine atom on the 3-fluorobenzyl ring will introduce characteristic splitting patterns for the adjacent protons.

The ¹³C NMR spectrum will complement the ¹H NMR data, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms provide insight into their electronic environment, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | ~1.5 - 2.5 | Singlet (broad) | - |

| -CH₂OH | ~4.6 | Singlet | - |

| -OCH₂- | ~5.1 | Singlet | - |

| Aromatic H (phenyl ring) | ~6.9 - 7.4 | Multiplet | - |

| Aromatic H (3-fluorobenzyl ring) | ~7.0 - 7.5 | Multiplet | - |

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | ~64 |

| -OCH₂- | ~70 |

| Aromatic C (phenyl ring) | ~115 - 158 |

| Aromatic C (3-fluorobenzyl ring) | ~114 - 164 |

| C-F (3-fluorobenzyl ring) | ~161 - 164 (d, ¹JCF ≈ 245 Hz) |

Note: The predicted data is based on the analysis of similar benzyl (B1604629) alcohol and benzyl ether derivatives.

Two-Dimensional NMR Techniques for Connectivity and Conformation Analysis

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, correlations would be expected between the adjacent aromatic protons on both phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the benzylic proton signals to their respective carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Conformational Analysis via IR Spectroscopy of Benzyl Alcohol Derivatives

The IR spectrum of benzyl alcohol and its derivatives often shows multiple bands in the C-O stretching region, which can be attributed to the presence of different rotational conformers (rotamers) arising from rotation around the C-O bond. The relative intensities of these bands can provide information about the conformational preferences of the molecule in different physical states.

Hydrogen Bonding Investigations Using Vibrational Spectroscopy

The presence of a hydroxyl (-OH) group in this compound makes it capable of forming hydrogen bonds. In the condensed phase, intermolecular hydrogen bonding will lead to a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding interactions. Intramolecular hydrogen bonding is less likely in this specific molecule due to the distance between the hydroxyl group and any potential acceptor atoms.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 (Broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (-CH₂-) | 2850 - 2960 |

| C=C aromatic ring stretch | 1450 - 1600 |

| C-O stretch (ether and alcohol) | 1000 - 1300 |

| C-F stretch | 1000 - 1400 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₄H₁₃FO₂, giving it a molecular weight of approximately 232.25 g/mol . ambeed.comaxios-research.comachmem.comaxios-research.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232.

The fragmentation of the molecular ion would likely proceed through cleavage of the benzylic C-O bonds, which are relatively weak. Key expected fragments would include:

m/z 109: Corresponding to the 3-fluorobenzyl cation ([C₇H₆F]⁺), resulting from the cleavage of the ether linkage.

m/z 123: Corresponding to the 4-(hydroxymethyl)phenoxy cation ([C₇H₇O₂]⁺) or a related fragment.

m/z 107: A fragment corresponding to the hydroxytropylium ion, often seen in the mass spectra of benzyl alcohols.

The precise mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) would allow for the unambiguous confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₄H₁₃FO₂, the theoretical exact mass can be calculated.

An experimentally obtained HRMS spectrum showing a molecular ion peak that matches this theoretical exact mass would provide strong evidence for the compound's identity. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not widely published in peer-reviewed literature, the analysis of analogous benzyl ether compounds is a common practice in synthetic chemistry to confirm their successful synthesis.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃FO₂ |

| Nominal Mass | 232 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of reaction mixtures and the assessment of compound purity. These methods separate components of a mixture based on their differential partitioning between a stationary and a mobile phase, after which the mass spectrometer provides mass information for each separated component.

In the context of the synthesis of this compound, LC-MS and UPLC would be employed to monitor the progress of the reaction, identify the main product, and detect any impurities. A typical UPLC method for a compound of this nature would likely utilize a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid modifier such as formic acid to improve peak shape. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification and purity assessment.

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of chemical reactions involving this compound is fundamental to optimizing reaction conditions and minimizing the formation of unwanted byproducts.

Reaction Pathway Elucidation through Time-Resolved Spectroscopic Monitoring

Time-resolved spectroscopy encompasses a suite of techniques that allow for the observation of a chemical reaction as it happens, providing valuable information about the formation and decay of transient intermediates. Techniques such as time-resolved NMR, IR, and UV-Vis spectroscopy can be employed to track the concentration of reactants, intermediates, and products over time. libretexts.org

For the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, time-resolved spectroscopy could provide insights into the kinetics of the Sₙ2 reaction between the phenoxide of 4-hydroxybenzyl alcohol and 3-fluorobenzyl halide. numberanalytics.comwikipedia.org By monitoring the disappearance of the starting materials and the appearance of the product in real-time, the reaction rate constant could be determined. Furthermore, any short-lived intermediates or side reactions could potentially be identified. Although no specific time-resolved spectroscopic studies on this particular reaction have been published, the methodology has been successfully applied to other etherification reactions. masterorganicchemistry.com

Reactivity Studies of Related Oxirane Systems Towards Nucleophilic Reagents

The hydroxymethyl group in this compound can be a precursor for the formation of an oxirane (epoxide) ring. The reactivity of such an oxirane would be of significant interest in synthetic chemistry. Epoxides are versatile intermediates due to the ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions by nucleophiles. masterorganicchemistry.com

The reactivity of aryl-substituted epoxides has been a subject of study. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of an oxirane derived from this compound, a nucleophile could attack either of the two carbons of the epoxide ring. Under basic or neutral conditions with a strong nucleophile, the attack generally occurs at the less substituted carbon in an Sₙ2-like manner. researchgate.net Under acidic conditions, the reaction can proceed through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge by the aromatic ring. acs.org The presence of the electron-donating benzyloxy group would likely influence the electronic properties of the aryl ring and, consequently, the reactivity of the epoxide.

Analysis of Byproduct Formation Mechanisms in Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzyl alcohol with a 3-fluorobenzyl halide in the presence of a base. google.commasterorganicchemistry.com While generally an efficient method, side reactions can lead to the formation of byproducts.

One potential byproduct is the result of C-alkylation, where the benzyl group attaches to a carbon atom of the aromatic ring instead of the phenolic oxygen. Another possibility is the formation of a diether if the benzylic alcohol of the product reacts further. In the context of the synthesis of Safinamide (B1662184), where a related aldehyde, 4-((3-fluorobenzyl)oxy)benzaldehyde, is a key intermediate, the purity of this intermediate is crucial. researchgate.netgoogle.com Impurities in the starting materials, such as isomeric fluorobenzyl chlorides, can also lead to the formation of isomeric ether byproducts. google.com

The mechanism of byproduct formation can be investigated by detailed analysis of the reaction mixture using techniques like GC-MS or LC-MS to identify the structures of the minor components. Understanding these mechanisms allows for the optimization of reaction conditions (e.g., choice of base, solvent, and temperature) to maximize the yield of the desired product and minimize the formation of impurities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzyl halide |

| 4-((3-fluorobenzyl)oxy)benzaldehyde |

| 4-Hydroxybenzyl alcohol |

| Acetonitrile |

| Benzyl alcohol |

| Formic acid |

| Methanol |

Computational Chemistry and Theoretical Analysis of 4 3 Fluorobenzyl Oxy Phenyl Methanol

Quantum Chemical Methodologies for Conformational and Electronic Structure

Detailed quantum chemical analyses for (4-((3-Fluorobenzyl)oxy)phenyl)methanol are not present in the available scientific literature. Therefore, specific data for ground state geometries, frontier molecular orbitals, natural bond orbitals, and Mulliken charge distribution cannot be provided.

No published studies were found that performed Ab Initio (MP2) or DFT calculations to determine the ground state geometry of this compound.

There are no specific FMO analyses or MEP maps for this compound in the searched literature. FMO theory is a critical tool for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

A specific NBO analysis for this compound has not been published. NBO analysis is used to accurately describe intramolecular and intermolecular bonding interactions, such as hydrogen bonds. nih.govlongdom.org

No studies detailing the Mulliken charge distribution for this compound were identified.

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding

The structure of this compound contains both a hydrogen bond donor (the hydroxyl group, -OH) and potential hydrogen bond acceptors (the ether oxygen, the alcohol oxygen, and the fluorine atom). Theoretical studies on related fluorinated molecules can elucidate the nature of these interactions.

The introduction of a fluorine atom to an organic molecule can significantly alter its chemical and physical properties due to fluorine's high electronegativity. nih.govacs.org In the case of this compound, the fluorine atom is positioned on the benzyl (B1604629) ring (meta position), which influences the molecule's electronic landscape and, consequently, its hydrogen bonding capabilities.

Theoretical and experimental studies on a series of fluorinated benzyl alcohols have shown that the position of the fluorine atom is critical. nih.govlongdom.orgresearchgate.net While ortho-fluorination generally increases the hydrogen bond (HB) acidity of the hydroxyl group, this effect is not as straightforward for meta or para substitution. The high electronegativity of fluorine polarizes the C-F bond, which can lead to a multitude of effects on adjacent functional groups and intramolecular interactions. nih.govlongdom.org

Computational Prediction of Hydrogen Bond Strength and Directionality

Hydrogen bonds are crucial non-covalent interactions that significantly influence the physical and chemical properties of molecules, including their crystal structure and biological activity. The strength and directionality of these bonds in this compound can be predicted using computational methods. The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the ether oxygen and the fluorine atom).

Computational approaches such as Density Functional Theory (DFT) can be employed to calculate the electrostatic potential on the molecular surface, which helps in identifying the regions most likely to participate in hydrogen bonding. rowansci.commacinchem.org The strength of a hydrogen bond can be estimated by calculating the interaction energy between the molecule and a probe molecule (e.g., water) or by analyzing the charge distribution and bond critical points using Quantum Theory of Atoms in Molecules (QTAIM).

For benzyl alcohol derivatives, the hydroxyl group is a primary site for hydrogen bonding. The presence of the electron-withdrawing fluorine atom on the benzyl ring can subtly influence the acidity of the hydroxyl proton and the basicity of the ether oxygen. Methods for predicting hydrogen-bond strength often rely on correlating calculated properties with experimental data from extensive databases. rowansci.comnih.gov For instance, the pKₐ slide rule, which is based on the principle of pKₐ equalization, can provide a semi-quantitative prediction of hydrogen bond strength by comparing the acidity of the donor and the basicity of the acceptor. nih.gov

A hypothetical data table illustrating the kind of information that could be generated from such a computational analysis is presented below. The values are illustrative and based on general principles of hydrogen bonding and the influence of fluorine substitution.

Table 1: Predicted Hydrogen Bond Properties of this compound

| Interacting Atoms (Donor-Acceptor) | Predicted Bond Strength (kcal/mol) | Predicted Bond Length (Å) | Directionality (Angle) |

| O-H···O (ether) | 3.5 - 5.0 | 1.8 - 2.0 | ~170° |

| O-H···F | 1.5 - 2.5 | 2.1 - 2.3 | ~160° |

| C-H···O (phenyl) | 0.5 - 1.5 | 2.4 - 2.8 | Variable |

Note: The data in this table is illustrative and not from a direct computational study of the subject compound. It is based on typical values for similar functional groups.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, it provides a graphical representation of close contacts between molecules. mdpi.comjmaterenvironsci.com

For a molecule like this compound, a Hirshfeld surface analysis would reveal the key interactions that govern its crystal packing. The analysis generates d_norm surfaces, where red spots indicate contacts shorter than the van der Waals radii and highlight significant interactions such as hydrogen bonds. nih.gov Two-dimensional fingerprint plots are also generated, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H). iucr.orgresearchgate.net

Below is an illustrative table of the types of intermolecular contacts and their potential contributions to the Hirshfeld surface, based on analyses of similar compounds. iucr.orgnih.govresearchgate.net

Table 2: Illustrative Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact | Predicted Contribution (%) | Key Features |

| H···H | 40 - 55 | Generally the largest contributor, representing van der Waals forces. |

| C···H/H···C | 20 - 30 | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H/H···O | 10 - 20 | Highlights the significant hydrogen bonding involving the hydroxyl group. |

| F···H/H···F | 5 - 10 | Represents interactions involving the fluorine atom. |

| C···C | 2 - 5 | Can indicate π-π stacking interactions between aromatic rings. |

Note: This data is hypothetical and based on findings from analogous crystal structures. The actual contributions would depend on the specific crystal packing of the compound.

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling techniques are indispensable in drug discovery and development for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. embopress.org By simulating the motion of atoms over time, MD can assess the stability of the docked pose and explore the conformational changes in both the ligand and the protein upon binding. researchgate.netembopress.org

A hypothetical summary of MD simulation findings is presented in the table below.

Table 4: Illustrative Molecular Dynamics Simulation Findings

| Simulation Parameter | Result (Illustrative) | Interpretation |

| RMSD of Ligand | 1.2 ± 0.3 Å | The ligand remains stably bound in the binding pocket with minor fluctuations. |

| RMSD of Protein Backbone | 2.5 ± 0.5 Å | The overall protein structure remains stable upon ligand binding. |

| Key Interaction Stability | H-bond with Asp145 maintained >90% of simulation time | The hydrogen bond is a critical and stable anchor for the ligand. |

| Conformational Changes | Loop region (residues 50-60) shows increased flexibility. | The binding of the ligand may induce a conformational change in a nearby loop, which could be functionally relevant. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an MD simulation.

Impurity Profiling and Control in 4 3 Fluorobenzyl Oxy Phenyl Methanol Synthesis

Identification and Characterization of Synthetic Impurities

The synthesis of (4-((3-Fluorobenzyl)oxy)phenyl)methanol typically involves the etherification of a protected or unprotected 4-hydroxybenzyl alcohol derivative with a 3-fluorobenzyl halide, or the reduction of its corresponding aldehyde, 4-((3-fluorobenzyl)oxy)benzaldehyde. chemicalbook.com Impurities can be introduced through various pathways, including from starting materials, as byproducts of the main reaction, or as degradation products.

Common synthetic impurities associated with this compound can be categorized as follows:

Process-Related Impurities: These impurities arise from the synthetic process itself. For instance, in the synthesis of the precursor 4-((3-fluorobenzyl)oxy)benzaldehyde, unreacted starting materials such as 4-hydroxybenzaldehyde (B117250) and 3-fluorobenzyl bromide may be present. chemicalbook.com Another significant process-related impurity is the over-oxidation product, 4-((3-fluorobenzyl)oxy)benzoic acid. daicelpharmastandards.com During the reduction of the aldehyde to form the target alcohol, incomplete reduction can result in residual aldehyde in the final product.

Byproducts from Side Reactions: A notable byproduct can be the dibenzylated compound, 3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde, which can form during the synthesis of the aldehyde precursor. This impurity can be carried through to the final alcohol product.

Impurities from Starting Materials: The purity of the starting materials, such as 3-fluorobenzyl chloride or bromide, is critical. These reagents may contain isomeric impurities (e.g., 2-fluorobenzyl or 4-fluorobenzyl halides) which can lead to the formation of the corresponding isomeric ether impurities in the final product.

The identification and characterization of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main compound from its impurities. researchgate.netprepchem.com The identity of the separated impurities can then be elucidated using techniques such as Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Table 1: Potential Synthetic Impurities in this compound

| Impurity Name | Chemical Structure | Origin |

| 4-((3-Fluorobenzyl)oxy)benzaldehyde | C₁₄H₁₁FO₂ | Incomplete reduction of the aldehyde |

| 4-((3-Fluorobenzyl)oxy)benzoic acid | C₁₄H₁₁FO₃ | Over-oxidation of the aldehyde or alcohol |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | Unreacted starting material |

| 3-Fluorobenzyl alcohol | C₇H₇FO | Hydrolysis of 3-fluorobenzyl halide |

| 3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde | C₂₁H₁₆F₂O₂ | Side reaction during etherification |

Strategies for Impurity Elimination and Purity Enhancement in Bulk Production

To ensure the high purity of this compound required for pharmaceutical synthesis, robust purification strategies are employed. These methods are designed to effectively remove the identified impurities.

Crystallization is a primary technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent and then allowed to cool, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is critical; for structurally similar compounds, a mixture of a solvent in which the compound is soluble and a non-solvent can be effective for inducing crystallization.

Column Chromatography is another widely used method for purification, particularly for removing impurities with similar polarity to the main compound. chemicalbook.com In this technique, the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Due to differences in their affinity for the stationary phase, the desired compound and its impurities travel through the column at different rates and can be collected as separate fractions.

Extraction is often used during the work-up of the synthesis reaction to remove certain types of impurities. For example, acidic impurities like 4-((3-fluorobenzyl)oxy)benzoic acid can be removed by washing an organic solution of the product with an aqueous basic solution. prepchem.com Similarly, unreacted phenolic starting materials can be removed by extraction.

The effectiveness of these purification methods is monitored using analytical techniques like HPLC to ensure that the level of each impurity is below the acceptable limit.

Table 2: Purification Strategies for this compound

| Purification Technique | Target Impurities | Principle |

| Recrystallization | Process-related and byproducts | Difference in solubility between the compound and impurities |

| Column Chromatography | Structurally similar impurities | Differential adsorption on a stationary phase |

| Liquid-Liquid Extraction | Acidic or basic impurities | Partitioning between immiscible liquid phases |

Role of this compound as a Reference Standard in Analytical Method Development

In pharmaceutical analysis, a reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of that same compound in a sample. This compound, being a known impurity in the synthesis of Safinamide (B1662184), serves as a crucial reference standard in the development and validation of analytical methods to control the purity of the final API. daicelpharmastandards.com

The availability of a well-characterized reference standard for this compound is essential for several reasons:

Method Development and Validation: During the development of an HPLC method for impurity profiling of Safinamide, the reference standard of this compound is used to determine its retention time and response factor. This allows for the unambiguous identification and accurate quantification of this specific impurity in a batch of the API. The validation of the analytical method, which includes assessing its specificity, linearity, accuracy, and precision, relies on the use of this reference standard. researchgate.netprepchem.com

Quality Control: In routine quality control of Safinamide production, the reference standard is used to confirm the identity of any peak in the chromatogram that corresponds to this compound. It is also used to create a calibration curve to quantify the amount of this impurity present, ensuring that it does not exceed the specified limit.

Stability Studies: Reference standards are also used in stability studies of the API to identify and quantify any degradation products that may form over time.

The purity of the reference standard itself must be rigorously established, and it is typically supplied with a certificate of analysis that details its identity and purity, as determined by various analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((3-Fluorobenzyl)oxy)phenyl)methanol, and how can purity be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-hydroxybenzyl alcohol and 3-fluorobenzyl chloride/bromide. A base like anhydrous K₂CO₃ is used in refluxing ethanol (6–8 h) to facilitate the reaction . Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol. For higher purity (>97%), column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl O-linkage at C4 of phenylmethanol). Key signals: δ ~4.6 ppm (CH₂OH), 5.1 ppm (OCH₂), and aromatic protons split by fluorine .

- FT-IR : Peaks at ~3350 cm⁻¹ (OH stretch), 1240 cm⁻¹ (C-O-C ether), and 1100 cm⁻¹ (C-F) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 244.1) validates molecular weight (C₁₄H₁₃FO₂) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : In vitro assays show potential anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~15 µM) and anticancer effects (e.g., apoptosis induction in HeLa cells at 50 µM) . Activity is often benchmarked against fluorinated analogs (e.g., 4-fluorobenzyl derivatives) to assess substituent-position effects .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence binding affinity compared to other halogenated analogs?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) reveal that the 3-fluoro group enhances hydrophobic interactions with kinase active sites (e.g., EGFR) compared to 4-fluoro or chloro analogs. Free energy calculations (MM-PBSA) show ΔG binding differences of ~2 kcal/mol, favoring 3-fluoro derivatives . Experimental validation via SPR assays confirms Kd values of 120 nM (3-fluoro) vs. 250 nM (4-fluoro) .

Q. How can conflicting cytotoxicity data between studies be resolved?

- Methodology : Discrepancies (e.g., IC₅₀ ranging from 10–100 µM) may arise from:

- Purity : HPLC quantification (>95% purity required) .

- Assay conditions : Varying serum concentrations in cell media alter compound bioavailability .

- Cell line heterogeneity : Test across multiple lines (e.g., MCF-7, A549) with standardized protocols (MTT vs. ATP luminescence) .

Q. What strategies improve metabolic stability for in vivo applications?

- Methodology :

- Prodrug design : Acetylation of the hydroxyl group reduces first-pass metabolism. In rat models, prodrug AUC increased 3-fold vs. parent compound .

- Isotopic labeling : ¹⁸F or ¹⁴C tags enable pharmacokinetic tracking via PET/radio-HPLC .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

- Methodology :

- Core modifications : Replace methanol with carboxylic acid (e.g., (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid) to enhance target binding .

- Substituent screening : Compare 3-fluoro vs. trifluoromethyl (CF₃) analogs. CF₃ derivatives show 10x higher ROS scavenging but lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.